Norethindrone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in double-distilled water, 0.98 mg/L /Norethindrone acetate/

SLIGHTLY SOL IN VEGETABLE OIL; SOL @ 25 °C: 1 IN 150 PARTS 95% ETHANOL, 1 IN 5 PARTS PYRIDINE, 1 IN 80 PARTS ACETONE, 1 IN 30 PARTS CHLOROFORM

Sparingly soluble in alcohol; soluble in chloroform and dioxane; slightly soluble in ether.

In double-distilled water, 1.44 mg/L

In water, 7.04 mg/L water at 25 °C

6.68e-03 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Contraception and menstrual regulation:

- Mechanism of action: Norethindrone works by suppressing ovulation and thickening cervical mucus, making it difficult for sperm to reach the egg [National Institutes of Health (NIH): ].

- Research focus: Scientists continue to explore norethindrone's role in developing new contraceptive methods, including implants, injectables, and intrauterine devices (IUDs) with varying progestin dosages and release rates [Contraception Journal: ].

Endometriosis treatment:

- Endometriosis: A condition where endometrial tissue grows outside the uterus.

- Norethindrone's effect: By suppressing ovulation and endometrial growth, norethindrone helps manage endometriosis symptoms like pain and heavy bleeding [American College of Obstetricians and Gynecologists (ACOG): ].

- Research focus: Studies investigate the effectiveness of different norethindrone formulations and combinations with other medications for long-term endometriosis management [National Institutes of Health (NIH): ].

Cancer research:

- Hormone-sensitive cancers: Certain cancers, like endometrial cancer, are fueled by hormones like estrogen.

- Norethindrone's potential: Due to its progesterone-like activity, norethindrone is being explored as a potential treatment for hormone-receptor-positive cancers by inhibiting their growth [National Cancer Institute: ].

- Research focus: Clinical trials are evaluating the efficacy and safety of norethindrone alone or in combination with other therapies for cancer treatment [American Society of Clinical Oncology (ASCO): ].

Other areas of investigation:

Norethindrone's research applications extend beyond the mentioned areas. Scientists are exploring its potential role in:

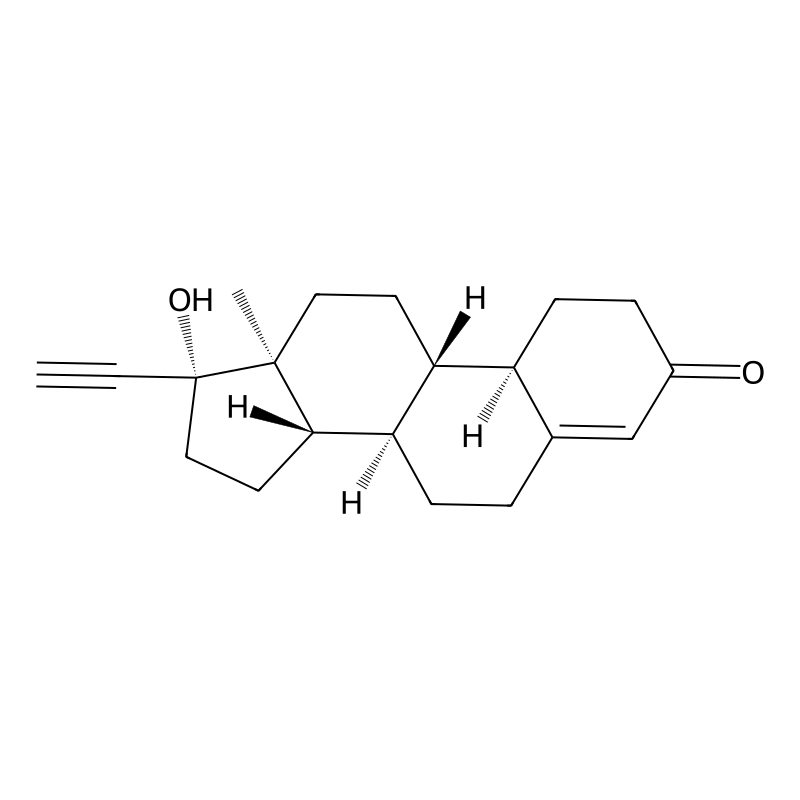

Norethindrone, also known as 17α-ethynyl-19-nortestosterone, is a synthetic progestin derived from testosterone. It features an ethynyl group at the C17α position and lacks the methyl group at the C19 position, which enhances its progestogenic activity while reducing androgenic effects. This compound is primarily used in hormonal contraceptives and hormone replacement therapies due to its ability to mimic the natural hormone progesterone in the body. Norethindrone plays a crucial role in regulating menstrual cycles, treating endometriosis, and managing abnormal uterine bleeding .

Norethindrone acts primarily by inhibiting ovulation, the release of an egg from the ovary []. It achieves this by suppressing the surge of luteinizing hormone (LH), a pituitary gland hormone critical for ovulation. Additionally, norethindrone thickens the cervical mucus, making it difficult for sperm to reach the egg [].

In the context of treating endometriosis, norethindrone suppresses the growth of endometrial tissue outside the uterus by mimicking the effects of progesterone during the menstrual cycle, leading to a breakdown of the endometrial lining [].

Norethindrone undergoes various metabolic processes predominantly in the liver, where it is transformed by enzymes such as 3α- and 3β-hydroxysteroid dehydrogenase and 5α- and 5β-reductase. These reactions lead to the formation of several metabolites, including 5α-dihydronorethisterone, which retains biological activity, while others may be inactive. The compound also acts as an irreversible inhibitor of aromatase, affecting estrogen synthesis .

The metabolic pathways include:

- Hydroxylation: Norethindrone is hydroxylated primarily by CYP3A4.

- Conjugation: It undergoes sulfation and glucuronidation, resulting in various plasma and urinary metabolites, with sulfate conjugates being predominant in plasma .

Norethindrone exerts its biological effects through binding to progesterone receptors, leading to changes in gene expression that regulate reproductive functions. Its progestogenic properties are utilized in various therapeutic applications, including:

- Menstrual cycle regulation: It inhibits endometrial proliferation and stabilizes the uterine lining.

- Endometriosis treatment: By reducing estrogen's stimulatory effects on endometrial tissue outside the uterus.

- Management of secondary amenorrhea: Restoring normal menstrual cycles in women who have missed periods .

Additionally, norethindrone's metabolites exhibit varying degrees of activity; for instance, some 5α-reduced metabolites may contribute to vasodilatory effects independent of steroid receptors .

The synthesis of norethindrone involves several steps starting from estrone derivatives. Key steps include:

- Partial Reduction: Estrone is partially reduced to form estr-4-ene-3,17-dione.

- Oppenauer Oxidation: The C17β hydroxyl group is oxidized to a ketone.

- Ethynylation: The ketone compound is reacted with metal acetylide to introduce the ethynyl group at C17α.

- Hydrolysis: The enol ether is hydrolyzed under mild conditions to yield norethindrone .

This multi-step synthetic route allows for the precise modification of steroid structures to achieve desired pharmacological properties.

Norethindrone has several clinical applications:

- Hormonal Contraception: As a component of oral contraceptives, it prevents ovulation and regulates menstrual cycles.

- Hormone Replacement Therapy: Used in combination with estrogens to alleviate menopausal symptoms.

- Treatment of Endometriosis: Reduces pain and abnormal growth of endometrial tissue.

- Management of Abnormal Uterine Bleeding: Stabilizes menstrual cycles by modulating hormonal levels .

Norethindrone interacts with various medications, which can influence its efficacy and metabolism:

- Antifungals (e.g., itraconazole) may increase norethindrone levels by inhibiting its metabolism.

- Antiepileptics (e.g., carbamazepine) can decrease norethindrone levels due to enzyme induction.

- St. John's Wort may also reduce norethindrone effectiveness through similar mechanisms .

These interactions necessitate careful monitoring and potential dosage adjustments when co-administered with other drugs.

Norethindrone shares structural similarities with several other synthetic progestins and steroids. Here are some notable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Medroxyprogesterone | Synthetic progestin | Longer half-life; used for injectable contraception |

| Levonorgestrel | Synthetic progestin | More potent; commonly used in emergency contraception |

| Desogestrel | Synthetic progestin | Prodrug converted into active form; lower androgenic activity |

| Drospirenone | Synthetic progestin | Anti-androgenic properties; used in combined oral contraceptives |

Norethindrone's unique combination of increased oral bioavailability and reduced androgenic activity distinguishes it from these compounds, making it particularly effective for specific therapeutic applications such as endometriosis treatment and hormonal regulation .

Purity

Physical Description

White crystalline powder.

Color/Form

Crystals from ethyl acetate

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

LogP

log Kow = 2.97

3.2

Odor

Decomposition

Appearance

Melting Point

204 °C

Crystals from methylene chloride and hexane; max absorption: 240 nm (e = 18,690); MP: 161-162 °C /Norethindrone acetate/

203.5 °C

397.4 °F

Storage

UNII

GHS Hazard Statements

H312 (27.69%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (27.69%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H351 (96.92%): Suspected of causing cancer [Warning Carcinogenicity];

H360 (32.31%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

AYGESTIN is indicated for the treatment of secondary amenorrhea, endometriosis, and abnormal uterine bleeding due to hormonal imbalance in the absence of organic pathology, such as submucous fibroids or uterine cancer. AYGESTIN is not intended, recommended or approved to be used with concomitant estrogen therapy in postmenopausal women for endometrial protection. /Included in US product label/

Oral contraceptives are indicated for the prevention of pregnancy in women who elect to use this product as a method of contraception. /Included in US product label/

Progestin-only oral contraceptives are indicated for the prevention of pregnancy. /Included in US product label/

For more Therapeutic Uses (Complete) data for NORETHINDRONE (6 total), please visit the HSDB record page.

Pharmacology

Norethindrone is a synthetic progestational substance with some anabolic, estrogenic, and androgenic properties. Norethindrone binds to the progesterone intracellular receptors in the reproductive system and the resultant activated complex interacts with specific DNA sites. This leads to an alteration in protein synthesis and results in an inhibition of LH release. Consequently, it inhibits ovulation and changes the normal cycle of cervical mucus and endometrium.

MeSH Pharmacological Classification

ATC Code

G03 - Sex hormones and modulators of the genital system

G03A - Hormonal contraceptives for systemic use

G03AC - Progestogens

G03AC01 - Norethisterone

G - Genito urinary system and sex hormones

G03 - Sex hormones and modulators of the genital system

G03D - Progestogens

G03DC - Estren derivatives

G03DC02 - Norethisterone

Mechanism of Action

Norethindrone shares the actions of progestins. Although the exact mechanism of action of progestin-only oral contraceptives is not known, norethindrone, when administered in usual contraceptive doses, appears to act principally by altering cervical mucus so that sperm migration into the uterus is inhibited. Progestational changes in the endometrium also occur which may inhibit implantation of the fertilized ovum in the uterus. In addition, continuous administration of low doses of norethindrone alters the rate of ovum transport by changing motility and secretion in fallopian tubes. Norethindrone prevents pregnancy even in the presence of ovulation. Norethindrone suppresses ovulation and causes ovarian and endometrial atrophy at high doses; the drug does not consistently suppress ovulation when administered in a continuous low-dose regimen. In low doses, norethindrone causes variable suppression of follicle-stimulating hormone (FSH) and luteinizing hormone (LH). Norethindrone has mild androgenic activity. At low doses, norethindrone also has some estrogenic activity.

Norethindrone shares the pharmacologic actions of the progestins. In women with adequate endogenous estrogen, norethindrone transforms a proliferative endometrium into a secretory one. Norethindrone has been shown to have some estrogenic, androgenic, and anabolic activity. The drug inhibits the secretion of pituitary gonadotropins at usual dosages and thus prevents follicular maturation and ovulation.

Progestins enter target cells by passive diffusion and bind to cytosolic (soluble) receptors that are loosely bound in the nucleus. The steroid receptor complex initiates transcription, resulting in an increase in protein synthesis. /Progestins/

Progestins are capable of affecting serum concentrations of other hormones, particularly estrogen. Estrogenic effects are modified by the progestins, either by reducing the availability or stability of the hormone receptor complex or by turning off specific hormone-responsive genes by direct interaction with the progestin receptor in the nucleus. In addition, estrogen priming is necessary to increase progestin effects by upregulating the number of progestin receptors and/or increasing progesterone production, causing a negative feedback mechanism that inhibits estrogen receptors. /Progestins/

For more Mechanism of Action (Complete) data for NORETHINDRONE (9 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Estrogen like receptors

3-Ketosteroid receptor

NR3C3 (PGR) [HSA:5241] [KO:K08556]

Vapor Pressure

Pictograms

Irritant;Health Hazard

Impurities

Other CAS

Absorption Distribution and Excretion

Following administration of radio-labeled norethisterone, slightly more than 50% of the administered dose was eliminated in the urine and 20-40% was eliminated in the feces.

The volume of distribution of norethisterone is approximately 4 L/kg. Sulfated metabolites of norethisterone, as well as small quantities of parent drug, have been shown to distribute into breast milk.

The plasma clearance of norethisterone has been estimated as 0.4 L/hr/kg, and the intrinsic clearance is approximately 73-81 L/h.

Norethindrone is 36% bound to sex hormone-binding globulin (SHBG) and 61% bound to albumin. Volume of distribution of norethindrone is about 4 L/kg.

Plasma clearance value for norethindrone is approximately 0.4 L/hr/kg.

In 25 BALB/c mice implanted subcutaneously with pellets containing 40% norethisterone and 60% cholesterol for 76-77 wk, absorption of norethisterone was estimated to be between 3.6 and 15.9 ug/day (mean, 7.7 ug/day).

Rabbits excrete norethisterone metabolites predominantly in the urine ... while rats excrete them to 80% in bile ... .

For more Absorption, Distribution and Excretion (Complete) data for NORETHINDRONE (8 total), please visit the HSDB record page.

Metabolism Metabolites

Norethindrone undergoes extensive biotransformation, primarily via reduction, followed by sulfate and glucuronide conjugation. The majority of metabolites in the circulation are sulfates, with glucuronides accounting for most of the urinary metabolites.

Norethisterone undergoes extensive ring A reduction to form dihydro- and tetrahydronorethisterone metabolites that undergo conjugation; it can also be aromatized. Low serum levels of ethinylestradiol have been measured in postmenopausal women following oral administration of relatively large doses of norethisterone acetate or norethisterone. On the basis of the area-under-the-curve (AUC) values that were determined for ethinylestradiol and norethisterone, it was shown that the mean conversion ratio of norethisterone to ethinylestradiol was 0.7 and 1.0% at doses of 5 and 10 mg, respectively. The authors calculated that this corresponds to an oral dose equivalent of about 6 ug ethinylestradiol/ mg of norethisterone acetate. Similarly, it was shown that a dose of 5 mg norethisterone administered orally was equivalent to about 4 ug ethinylestradiol/mg norethisterone.

After incubation of norethisterone with dog liver microsomes the 4beta,5beta-epoxide of norethisterone and a 6-oxygenated norethisterone derivative were obtained as minor metabolites ... .

Rabbit liver homogenates ... catalyze the deethinylation of norethisterone, giving rise to the metabolite oestr-4-ene-3,17-dione.

For more Metabolism/Metabolites (Complete) data for NORETHINDRONE (7 total), please visit the HSDB record page.

Norethindrone has known human metabolites that include Norethindrone-O-glucuronide.

Hepatic. Norethindrone is extensively metabolized, primarily via reduction. It also undergoes sulfate and glucuronide conjugation. The majority of metabolites in the circulation are sulfates, with glucuronides accounting for most of the urinary metabolites. Route of Elimination: Norethindrone is excreted in both urine and feces, primarily as metabolites. Half Life: 8.51±2.19 (when a single dose is given to healthy women)

Associated Chemicals

Wikipedia

Dichlorodiphenyldichloroethane

Drug Warnings

Cigarette smoking increases the risk of serious cardiovascular side effects from oral contraceptive use. This risk increases with age and with heavy smoking (15 or more cigarettes per day) and is quite marked in women over 35 years of age. Women who use oral contraceptives should be strongly advised not to smoke.

Norethindrone, like other progestins, may cause breakthrough bleeding, spotting, changes in menstrual flow, amenorrhea, changes in cervical erosion and secretions, edema, weight gain or loss, cholestatic jaundice, allergic rash with or without pruritus, melasma or chloasma, and mental depression.

When breakthrough bleeding or irregular vaginal bleeding occurs during norethindrone therapy, nonfunctional causes should be considered. Adequate diagnostic procedures should be performed in patients with undiagnosed vaginal bleeding.

For more Drug Warnings (Complete) data for NORETHINDRONE (44 total), please visit the HSDB record page.

Biological Half Life

The mean terminal elimination half-life of norethindrone following a single dose administration of AYGESTIN is approximately 9 hours.

The plasma half-life, MCR and plasma metabolite levels at various time intervals have been studied in six women after an intravenous injection of 3H-norethindrone acetate. The disappearance curve due to norethindrone acetate showed an initial rapid disappearance of 3H with an average half-life of 7.5 minutes and a subsequent slow disapperance with a half-life of 51.5 hours. Norethindrone acetate was cleared from the plasma with an average MCR of 495 L/day. Norethindrone acetate is rapidly metabolised after an intravenous injection. Norethindrone, the main metabolite, disappears from the plasma with an average half-life of 34.8 hours. Norethindrone maintains a high level compared with norethindrone acetate at all time intervals up to 24 hours and an equilibrium is reached between the two at 24 to 48 hours.

The half-life (of the beta phase of a two-component model) of elimination ranged from 4.8 to 12.8 hr (mean, 7.6 hr) with no significant differences between oral and intravenous administration.

Use Classification

Pharmaceuticals

Methods of Manufacturing

It is prepared by reacting the methyl ester of estrone with lithium metal in liquid ammonia to reduce ring A to the 4-ene state; the reduced product is oxidized with chromic acid in aqueous acetic acid to form estr-4-ene-3,17-dione. In order to prevent the 3-keto group from participating in the ensuing ethynylation reaction, estr-4-ene-3,17-dione is reacted with ethyl orthoformate in the presence of pyridine hydrochloride to form the 3-ethoxy-3,5-diene compound. Acetylene is passed into a solution of this compound in toluene, previously admixed with a solution of sodium in tert-amyl alcohol, to form the 17-ethynyl-17-hydroxy compound. Hydrolysis at the 3-ethoxy linkage by heating with dilute hydrochloric acid is accompanied by rearrangement of the 3-hydroxy-3,5-diene compound to the 3-oxo-4-ene compound.

From 19-nor-4-androstene-3,17-dione. U.S. pat. 2,744,122 (1956 to Syntex); DeRuggieri, U.S. pat. 2,849,462 (1958).

General Manufacturing Information

Analytic Laboratory Methods

Method: AOAC 977.32; Procedure: single tablet assay (colorimeter); Analyte: norethindrone; Matrix: drugs; Detection Limit: not provided.

Method: AOAC 971.43; Procedure: spectrophotometric method; Analyte: norethindrone; Matrix: drugs; Detection Limit: not provided.

Analyte: norethindrone; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards

For more Analytic Laboratory Methods (Complete) data for NORETHINDRONE (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

Plasma: RIA (limit of detection 7-15 pg) or RIA (20 pg); Urine and plasma: GC/MS; Urine: GC /From table/

Storage Conditions

Interactions

... In a randomized, 2-way crossover study, 20 healthy female subjects received Treatments A and B. Treatment A consisted of a single dose of OrthoNovum containing 1 mg norethisterone (norethindrone) and 35 microg ethinyl estradiol. Treatment B consisted of bosentan, 125 mg b.i.d. for 7 days plus concomitant norethisterone and ethinyl estradiol on Day 7. Plasma concentrations of norethisterone and ethinyl estradiol were measured on days of oral contraceptive administration. In the absence of bosentan, the pharmacokinetics of norethisterone and ethinyl estradiol were characterized by Cmax and AUC0-infinity values (95% CI) of 9.8 (8.1, 11.9) ng/mL and 72.9 (57.0, 93.1) ng x hr/mL, and 53.0 (47.0, 59.9) pg/mL and 758 (655, 878) pg x hr/mL, respectively. Concomitant bosentan did not affect the Cmax but significantly decreased the AUC of norethisterone and ethinyl estradiol by 13.7% (-23.5, -2.6) and 31.0% (-40.5,-20.2), respectively. The maximum decrease in AUC of norethisterone and ethinyl estradiol in an individual subject was 56% and 66%, respectively. Bosentan decreases the AUC of norethisterone and ethinyl estradiol in healthy female subjects. In patients treated with bosentan, reduced efficacy of hormonal contraceptives should be considered.

The effects of phenytoin treatment on plasma concentrations of norethisterone (NET) was studied in 7 healthy female rhesus monkeys. Before phenytoin treatment was started each monkey received an oral dose of 0.5 mg NET and 2 weeks later the same dose was given intravenously. On both occasions, plasma concentrations of NET were measured at frequent intervals during 24 hours. The monkeys were given phenytoin daily orally for more than 4 weeks. The absorption of phenytoin was confirmed by plasma determinations of phenytoin. While still on phenytoin treatment, the monkeys were again given 0.5 mg NET orally and 2 weeks later i.v. and blood sampling was repeated. During phenytoin treatment, plasma NET concentrations were always below those found before treatment. Both at iv and oral administration, the areas under the plasma concentration vs time curve (AUC) were reduced to 55% of the pretreatment AUCs. No difference in plasma half-life was found during phenytoin treatment. The results of this study may suggest that women on antiepileptic treatment with phenytoin should be given an oral contraceptive with a comparatively high dose of the steroids to provide contraceptive efficacy.

The pharmacokinetics of norethisterone have been studied in 8 women during and one month after treatment with rifampicin (450--600 mg/day). Rifampicin caused a significant reduction in the AUC of a single dose of 1 mg norethisterone from 37.8 +/- 13.1 to 21.9 +/- 5.9 ng/mL X hr (p less than 0.01). The plasma norethisterone half life (beta-phase) was also reduced from 6.2 +/- 1.7 to 3.2 +/- 1.0 hr (p less than 0.0025). In one additional woman on long term oral contraceptive therapy the 12 hour plasma norethisterone concentration was reduced by rifampicin from 12.3 ng/mL to 2.3 ng/mL. Rifampicin caused a significant increase in antipyrine clearance, 6 beta-hydroxycortisol excretion and plasma gamma-glutamyltranspeptidase activity but there was no significant correlations between changes in these indices of liver microsomal enzyme induction. There was a significant correlation between the percentage increase in antipyrine clearance and the percentage decrease in norethisterone AUC during rifampicin. The changes in norethisterone pharmacokinetics during rifampicin therapy are compatible with the known enzyme inducing effect of rifampicin.

For more Interactions (Complete) data for NORETHINDRONE (8 total), please visit the HSDB record page.

Stability Shelf Life

Stable in air.

Dates

2: Casey CL, Murray CA. HT update: spotlight on estradiol/norethindrone acetate combination therapy. Clin Interv Aging. 2008;3(1):9-16. Review. PubMed PMID: 18488874; PubMed Central PMCID: PMC2544373.

3: Maier WE, Herman JR. Pharmacology and toxicology of ethinyl estradiol and norethindrone acetate in experimental animals. Regul Toxicol Pharmacol. 2001 Aug;34(1):53-61. Review. PubMed PMID: 11502156.

4: Taitel HF, Kafrissen ME. Norethindrone--a review of therapeutic applications. Int J Fertil Menopausal Stud. 1995 Jul-Aug;40(4):207-23. Review. PubMed PMID: 8520623.

5: Stanczyk FZ, Roy S. Metabolism of levonorgestrel, norethindrone, and structurally related contraceptive steroids. Contraception. 1990 Jul;42(1):67-96. Review. PubMed PMID: 2143719.

6: Rajput R, Dhuan J, Agarwal S, Gahlaut PS. Central venous sinus thrombosis in a young woman taking norethindrone acetate for dysfunctional uterine bleeding: case report and review of literature. J Obstet Gynaecol Can. 2008 Aug;30(8):680-3. Review. PubMed PMID: 18786290.